Computed Lipophilicity (XLogP3) Comparison vs. 6-Nitro-4-anilinoquinazoline Analogs
The target compound's computed XLogP3 of 3.0 [1] places it in an intermediate lipophilicity range compared to close 6-nitro-4-anilinoquinazoline analogs. This is lower than the simple N-benzyl analog but higher than the more polar dimethoxyphenyl derivative, suggesting a differentiated balance between membrane permeability and aqueous solubility that is critical for cellular assay performance [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-benzyl-6-nitroquinazolin-4-amine (XLogP3 ~3.5); N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine (XLogP3 ~2.5) |
| Quantified Difference | ΔXLogP3 = -0.5 vs. N-benzyl analog; +0.5 vs. dimethoxy analog |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm); values for comparators estimated from analogous structures in PubChem |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; a moderate logP of 3.0 is within the optimal range for orally bioavailable kinase inhibitors, making this compound a better starting point for cell-based assays than more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 4136323, Computed Properties: XLogP3. National Library of Medicine, 2025. View Source
- [2] PubChem. Compound Summaries for N-benzyl-6-nitroquinazolin-4-amine and N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine. National Library of Medicine, 2025. View Source
